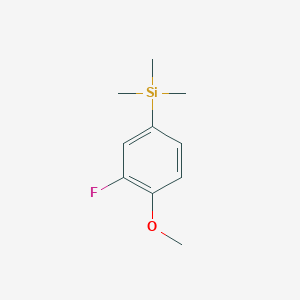
1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group, a fluorine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene typically involves the introduction of the trimethylsilyl group to a fluorinated methoxybenzene precursor. One common method is the reaction of 3-fluoro-4-methoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids, while reduction reactions can convert it to an alcohol.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides or organometallic compounds in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids.
Scientific Research Applications
1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Material Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The fluorine and methoxy groups influence the electronic properties of the benzene ring, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-(Trimethylsilyl)-1-propyne: Used in polymer synthesis and luminescent property adjustment.
4-Trimethylsilyl Diphenyl Acetylene: Known for its strong fluorescence emission and applications in explosive detection.
1-(Trimethylsilyl)imidazole: Acts as a silylating agent for alcohols and carbohydrates.
Uniqueness: 1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene is unique due to the combination of the trimethylsilyl, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FOSi/c1-12-10-6-5-8(7-9(10)11)13(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJMCANVPVIJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[Si](C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
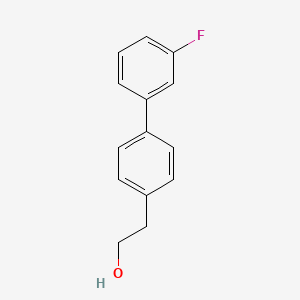
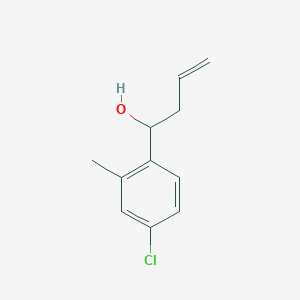
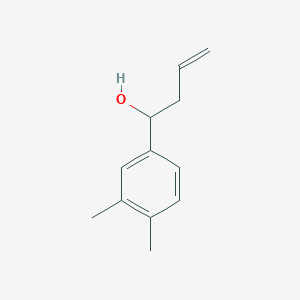
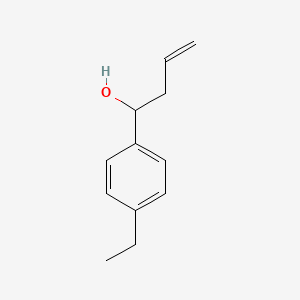
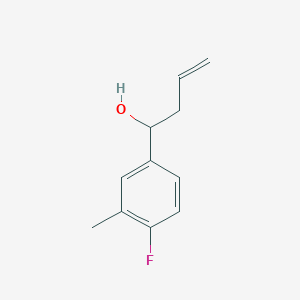
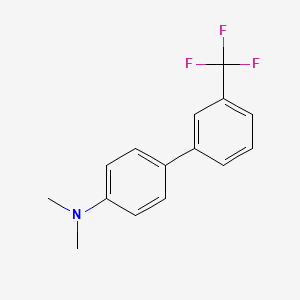
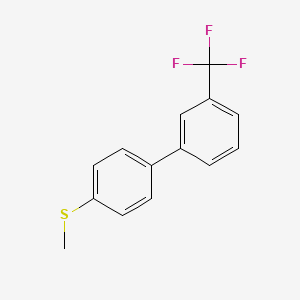
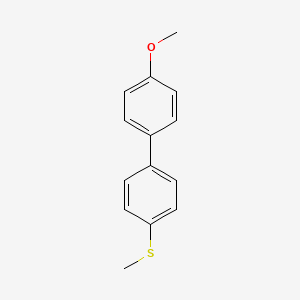
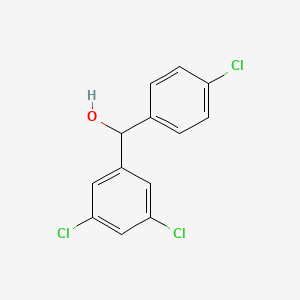
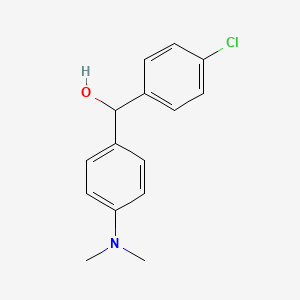
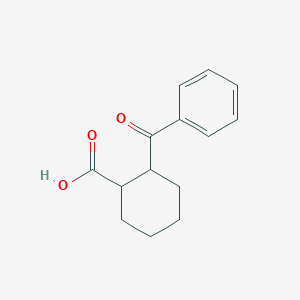
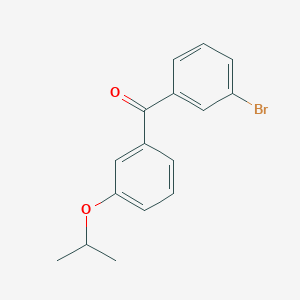
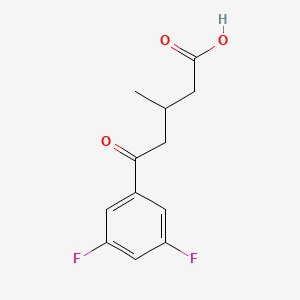
![4'-Propyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779610.png)
